molecular formula C14H10N2S2 B3054617 2-Benzothiazolecarbothioamide, N-phenyl- CAS No. 61349-98-2

2-Benzothiazolecarbothioamide, N-phenyl-

Cat. No.: B3054617
CAS No.: 61349-98-2
M. Wt: 270.4 g/mol
InChI Key: ISLUDHJMZMYMFS-UHFFFAOYSA-N
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Description

2-Benzothiazolecarbothioamide, N-phenyl- is an organic compound with the molecular formula C14H10N2S2. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Future Directions

Benzothiazole derivatives, including “2-Benzothiazolecarbothioamide, N-phenyl-”, have a high degree of structural diversity and a wide range of pharmacological properties, making them a promising area for future research in the field of medicinal chemistry . Further studies could focus on exploring the potential therapeutic applications of these compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzothiazolecarbothioamide, N-phenyl- typically involves the reaction of 2-aminobenzothiazole with phenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In industrial settings, the production of 2-Benzothiazolecarbothioamide, N-phenyl- may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Benzothiazolecarbothioamide, N-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

    Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like nitric acid (HNO3), bromine (Br2), and sulfuric acid (H2SO4) are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Nitro, halogen, and sulfonic acid derivatives.

Scientific Research Applications

2-Benzothiazolecarbothioamide, N-phenyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

    Medicine: It has potential therapeutic applications, including anticancer and anti-inflammatory activities.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzothiazolecarboxamide, N-phenyl-
  • 2-Benzothiazolecarbothioamide, N-methyl-
  • 2-Benzothiazolecarbothioamide, N-ethyl-

Uniqueness

2-Benzothiazolecarbothioamide, N-phenyl- is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Its phenyl group enhances its stability and reactivity, making it a valuable compound in various applications.

Properties

IUPAC Name

N-phenyl-1,3-benzothiazole-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2S2/c17-13(15-10-6-2-1-3-7-10)14-16-11-8-4-5-9-12(11)18-14/h1-9H,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISLUDHJMZMYMFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355556
Record name 2-Benzothiazolecarbothioamide, N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61349-98-2
Record name 2-Benzothiazolecarbothioamide, N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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